N-[1-(methylsulfanyl)-2-nitrovinyl]aniline
Description
Contextualization within Nitroalkene and Aniline (B41778) Derivative Chemistry
N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is a prominent example of a nitroalkene and an aniline derivative. Nitroalkenes are well-established as powerful synthons in organic chemistry, primarily due to the strong electron-withdrawing nature of the nitro group. This property renders the double bond susceptible to nucleophilic attack, making them excellent Michael acceptors. researchgate.net The presence of the aniline moiety, a cornerstone in the synthesis of numerous dyes, polymers, and pharmaceuticals, introduces a nucleophilic nitrogen atom and an aromatic ring that can be further functionalized.
The direct linkage of the aniline nitrogen to the nitro-activated double bond in this compound results in a "push-pull" system. The electron-donating character of the amino group and the methylsulfanyl group counteracts the electron-withdrawing effect of the nitro group. rsc.org This electronic arrangement modulates the reactivity of the alkene, influencing its behavior in various chemical reactions.
A straightforward and efficient method for the synthesis of N-aryl-1-methylthio-2-nitroethenamines, including this compound, involves the reaction of 1,1-bis(methylthio)-2-nitroethylene (B140038) with a variety of aromatic amines. asianpubs.org This reaction typically proceeds in high yields in a solvent such as ethanol (B145695), often without the need for a catalyst, highlighting a simple and clean synthetic route. asianpubs.org For instance, the reaction of 1,1-bis(methylthio)-2-nitroethylene with m-methoxyaniline in ethanol under microwave irradiation affords the corresponding N,S-acetal in high yield. researchgate.net
Significance of Vinyl Sulfide (B99878) and Nitrovinyl Moieties in Synthetic Intermediates
The combination of the vinyl sulfide and nitrovinyl moieties within the same molecule imparts a unique reactivity profile to this compound, establishing it as a valuable synthetic intermediate. The methylthio group can act as a leaving group, facilitating substitution reactions at the C1 position. rsc.org This, coupled with the electrophilic nature of the C2 position due to the nitro group, allows for a range of transformations. rsc.org
This dual reactivity is instrumental in the synthesis of various heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. rsc.orgrsc.org For example, compounds with a similar structural framework, such as N-methyl-1-(methylthio)-2-nitroethenamine, have been extensively used as building blocks for the synthesis of diverse heterocyclic systems. rsc.orgrsc.org The polarized ethylene (B1197577) moiety, with its electrophilic and nucleophilic centers, readily participates in cycloaddition and condensation reactions to form complex ring structures. rsc.org
Chemical and Physical Properties
Below is a table summarizing some of the key properties of this compound and its precursor, 1,1-Bis(methylthio)-2-nitroethylene.
| Property | N-[(1Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline | 1,1-Bis(methylthio)-2-nitroethylene |
| IUPAC Name | N-[(1Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline | 1,1-bis(methylthio)-2-nitroethene |
| Molecular Formula | C₉H₁₀N₂O₂S | C₄H₇NO₂S₂ |
| Physical Form | Solid | Solid |
| CAS Number | 81016-39-9 | 13623-94-4 |
Data sourced from commercial supplier information.
Research Findings on Synthetic Applications
Detailed research has demonstrated the utility of N-substituted-1-(methylthio)-2-nitroethenamines as versatile platforms for generating molecular diversity. The strategic placement of the functional groups allows for sequential reactions, leading to the construction of complex molecular architectures.
| Precursor | Reagents | Product Type | Significance | Reference |
| N-alkyl(aryl)-1-(methylthio)-2-nitroethenamine | Styrene derivatives, CuCl | Isoxazolines | Demonstrates the utility in 1,3-dipolar cycloaddition reactions for synthesizing five-membered heterocycles. | rsc.org |
| 1,1-bis(methylthio)-2-nitroethylene | Aromatic amines | N-aryl-1-methylthio-2-nitroethenamines | Provides a general and efficient catalyst-free method for synthesizing the title compound and its derivatives. | asianpubs.org |
| N-methyl-1-(methylthio)-2-nitroethenamine | Ninhydrin (B49086), Malononitrile | Spiro[indeno[1,2-e]pyrido[1,2-b] rsc.orgasianpubs.orgresearchgate.nettriazine-7,5′-pyran] derivatives | Highlights the application in multi-component reactions to build complex, fused heterocyclic systems. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-14-9(7-11(12)13)10-8-5-3-2-4-6-8/h2-7,10H,1H3/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHJXWOURBPAKR-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C\[N+](=O)[O-])/NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1 Methylsulfanyl 2 Nitrovinyl Aniline and Its Analogs
Vinylic Substitution Reactions in the Synthesis of N-[1-(methylsulfanyl)-2-nitrovinyl]aniline
The principal and most direct method for synthesizing the title compound is through a vinylic substitution reaction. This pathway is efficient and proceeds under mild conditions.
The reaction between 1,1-bis(methylthio)-2-nitroethylene (B140038), also known as 1,1-dimethylsulfanyl-2-nitroethene, and various aromatic amines serves as a robust method for producing this compound derivatives. asianpubs.org This reaction is characterized by the displacement of one of the methylsulfanyl (-SCH₃) groups by the amino group of the aniline (B41778).
Research indicates that these reactions can be carried out effectively in ethanol (B145695) as a solvent, notably without the need for a catalyst. asianpubs.org The process is generally high-yielding and offers a straightforward workup procedure, often providing products of sufficient purity without requiring extensive purification. asianpubs.org The reaction's success with a range of substituted anilines demonstrates its versatility in generating a library of analogs. asianpubs.org
Table 1: Synthesis of this compound Analogs via Vinylic Substitution This table is generated based on findings describing the reaction of 1,1-bis(methylthio)-2-nitroethylene with various aromatic amines. asianpubs.org
| Aniline Derivative | Solvent | Catalyst | Yield |
| Aniline | Ethanol | None | Excellent |
| p-Toluidine | Ethanol | None | Excellent |
| p-Anisidine | Ethanol | None | Excellent |
| 4-Chloroaniline | Ethanol | None | Excellent |
Exploration of Synthetic Routes for Substituted this compound Analogs
The generation of diverse analogs of this compound is critical for applications such as drug discovery and materials science. This is typically achieved by modifying the aniline precursor before its reaction with the nitroethene moiety.
Alkylation of the aniline ring prior to the vinylic substitution step is a key strategy for producing substituted analogs. Friedel-Crafts alkylation and related reactions can introduce alkyl groups onto the aromatic nucleus. For instance, the selective alkylation of an aniline at the para-position can be achieved by reacting it with an alkylating agent in the presence of an aluminum halide catalyst, such as aluminum chloride. google.com The process requires at least 1.02 moles of the aluminum halide per mole of aniline to ensure high para-selectivity. google.com
Control between N-alkylation (on the amino group) and C-alkylation (on the ring) can also be managed by using specific catalysts and conditions. google.com Zeolite catalysts, for example, can exhibit shape selectivity; their pore structure may favor N-alkylation while sterically hindering the transition state required for C-alkylation. google.com These methods allow for the synthesis of a wide array of alkyl-substituted anilines, which can then be used to generate the desired final products.
This approach is an extension of the method described in section 2.1.1, focusing on the breadth of aniline derivatives that can be employed. The reaction's tolerance for various functional groups on the aniline ring is a significant advantage. Anilines substituted with both electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., chloro) groups have been successfully used to form the corresponding this compound analogs. asianpubs.org This tolerance allows for the creation of a diverse set of molecules where the electronic properties of the aromatic ring are systematically varied. A specific synthesized example includes N-[(Z)-1-(Methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline. chemspider.com
For more complex substitutions that are not achievable through direct synthesis of the aniline precursor, modern cross-coupling reactions offer a powerful alternative. This strategy involves using a halo-substituted aniline (e.g., 4-bromoaniline) as the starting material in the vinylic substitution reaction. The resulting product, a halo-substituted this compound, contains a reactive "handle" on the aromatic ring. This halogen atom can then participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to introduce a wide range of aryl, alkyl, or amino substituents. This multi-step approach provides access to a vast chemical space of complex aniline derivatives.
Optimization of Reaction Conditions for this compound Synthesis
While the synthesis of this compound is reported to be efficient, reaction conditions can be optimized to improve yield, reduce reaction time, or enhance purity, especially for less reactive substituted anilines. asianpubs.org A systematic approach to optimization would involve screening several key parameters.
Solvent: While ethanol is effective, other polar protic (e.g., methanol) or polar aprotic (e.g., acetonitrile (B52724), THF) solvents could be tested to evaluate their impact on reaction rate and solubility of reactants.
Temperature: The reaction can be performed at various temperatures, from room temperature to the reflux temperature of the chosen solvent. Increasing the temperature generally increases the reaction rate, which could be beneficial for sluggish reactions involving deactivated anilines. researchgate.net
Catalysis: Although the reaction proceeds without a catalyst, the addition of a mild acid or base could potentially accelerate the substitution. A base, for example, could increase the nucleophilicity of the aniline, while an acid could activate the nitroethene substrate. Screening for the optimal base, such as K₂CO₃, has been shown to improve yields in other amine alkylation reactions. researchgate.net
Table 2: Parameters for Potential Optimization of this compound Synthesis
| Parameter | Conditions to Test | Rationale for a Change from Standard (Ethanol, No Catalyst) |
| Solvent | Methanol, Acetonitrile, Tetrahydrofuran (THF) | To improve solubility of specific aniline derivatives and potentially alter reaction kinetics. |
| Temperature | Room Temperature (20-25°C), 50°C, Reflux | To increase reaction rate and drive the reaction to completion, especially for electronically deactivated anilines. researchgate.net |
| Catalyst | None, Triethylamine (Base), Acetic Acid (Acid) | A base may enhance the nucleophilicity of the aniline; an acid may activate the leaving group on the nitroethene. |
Solvent Effects on Reaction Efficacy
The choice of solvent is critical in the synthesis of this compound and its derivatives. Ethanol is frequently employed as the solvent for the reaction between 1,1-bis(methylthio)-2-nitroethylene and various aromatic amines, leading to excellent yields. In one specific example, the reaction of 1,1-bis(thiomethyl)-2-nitroethylene with m-methoxyaniline was successfully carried out in ethanol. uic.edu
The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction rate. For aza-Michael additions, a class of reactions similar to the one discussed, very polar protic fluorinated alcohols such as hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) have been shown to facilitate the addition of weak nucleophiles. This suggests that for less reactive aniline derivatives, solvents with strong hydrogen-bond donating properties could be beneficial.
Temperature and Reaction Time Parameters for Optimized Conversion
Reaction temperature and duration are crucial for achieving optimal conversion and minimizing side product formation. The synthesis of a this compound analog, specifically 3-Methoxy-N-[1-(methylthio)-2-nitroethenyl]benzenamine, has been optimized using microwave irradiation. uic.edu In this procedure, the reaction was completed in 90 minutes at a temperature of 110°C, affording the product in a high yield of 91%. uic.edu
Microwave-assisted synthesis often allows for significantly reduced reaction times and improved yields compared to conventional heating methods. The specific parameters depend on the reactivity of the aniline derivative and the specific equipment used.
Table 1: Optimized Microwave-Assisted Synthesis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Nitroethene 1, m-methoxyaniline | uic.edu |
| Solvent | Ethanol | uic.edu |
| Temperature | 110°C | uic.edu |
| Power | 70 W | uic.edu |
| Reaction Time | 90 min | uic.edu |
| Yield | 91% | uic.edu |
Precursor Compounds in the Synthesis of this compound
The successful synthesis of the target compound relies on the appropriate selection and functionalization of its key precursors.
Derivatives of 1,1-Dimethylsulfanyl-2-nitroethene
The primary electrophilic precursor for this synthesis is 1,1-bis(methylthio)-2-nitroethylene, also known as nitroketene dimethyl mercaptal. This compound features a nitro group, which is a strong electron-withdrawing group that activates the carbon-carbon double bond for nucleophilic attack. One of the methylthio (-SCH3) groups serves as a good leaving group, which is displaced by the incoming aniline nucleophile. This precursor is a solid with a melting point of 125-127 °C.
Aniline Starting Materials and Their Functionalization
The nucleophilic component in this synthesis is aniline or its derivatives. The nitrogen atom of the aniline's amino group attacks the electrophilic carbon of the nitroethene precursor. A wide range of aromatic amines can be used, allowing for the synthesis of a diverse library of N-aryl-1-(methylthio)-2-nitrovinylamines. For example, m-methoxyaniline has been used to synthesize the corresponding N-(3-methoxyphenyl) derivative. uic.edu The electronic properties of substituents on the aniline ring can influence its nucleophilicity and thus the reaction rate. Methods for producing functionalized anilines often involve the reduction of the corresponding nitroarenes. mdpi.com
Other Key Reagents and Intermediates in Related Transformations
Besides the main precursors, the primary reagent involved in the direct synthesis is the solvent, which is typically ethanol. uic.edu In more complex, multi-component reactions that start from these precursors to build larger heterocyclic structures, other reagents may be introduced. For instance, after the initial formation of the nitroenamine, subsequent cyclization reactions can be initiated by adding reagents like dialkyl acetylenedicarboxylate. uic.edu However, for the straightforward synthesis of this compound itself, the key components remain the nitroethene precursor, the aniline, and the solvent.
Reaction Chemistry and Mechanistic Pathways of N 1 Methylsulfanyl 2 Nitrovinyl Aniline
Cyclization Reactions Leading to Heterocyclic Systems
The strategic placement of reactive functional groups within N-[1-(methylsulfanyl)-2-nitrovinyl]aniline allows it to undergo various intramolecular cyclization reactions, providing access to important heterocyclic scaffolds such as quinoxalines and thiophenes.
A highly regioselective method for synthesizing 2,3-substituted quinoxalines involves the heteroannulation of this compound and its derivatives using phosphorus oxychloride (POCl₃). nih.gov This transformation proceeds smoothly when the N,S-acetal is treated with POCl₃ in a solvent like acetonitrile (B52724) at elevated temperatures. nih.gov
The reaction is notable for its high yields, particularly when the aniline (B41778) ring contains an electron-donating group at the para-position relative to the site of cyclization. nih.gov The proposed mechanism does not involve a simple reduction of the nitro group followed by cyclization. Instead, it is believed to proceed through a dehydrative cyclization to form a quinoxaline (B1680401) N-oxide intermediate. This intermediate is then chlorinated at the 3-position by POCl₃, followed by an extrusion of oxygen to yield the final 3-chloro-2-(methylthio)quinoxaline product. nih.gov This pathway demonstrates a type of reductive transformation where the nitro group is ultimately removed from the heterocyclic core without the use of classical reducing agents.
The scope of this reaction is broad, accommodating various substituents on the aniline ring. The following table summarizes the outcomes for different substituted this compound precursors.
Table 1: Synthesis of Quinoxaline Derivatives via POCl₃-Mediated Heteroannulation An interactive table summarizing the synthesis of various quinoxaline derivatives from substituted N-[1-(methylsulfanyl)-2-nitrovinyl]anilines using POCl₃.
| Entry | Aniline Substituent (R) | Product | Yield (%) | Citation |
|---|---|---|---|---|
| 1 | 4-Methoxy | 7-Methoxy-3-chloro-2-(methylthio)quinoxaline | 70 | nih.gov |
| 2 | 4-Methyl | 7-Methyl-3-chloro-2-(methylthio)quinoxaline | 75 | nih.gov |
| 3 | 4-Chloro | 6,7-Dichloro-3-chloro-2-(methylthio)quinoxaline | 72 | nih.gov |
| 4 | 4-Bromo | 7-Bromo-3-chloro-2-(methylthio)quinoxaline | 65 | nih.gov |
While the versatile structure of this compound suggests its potential for constructing various heterocycles, its cyclization to form quinolines is not a straightforward or favored pathway under certain conditions. For instance, attempts to synthesize 3-nitroquinolines by treating the N,S-acetal with the Vilsmeier reagent (a mixture of POCl₃ and DMF) did not yield the expected quinoline (B57606) product. nih.gov Instead, the reaction unexpectedly produced 3-chloro-2-(methylthio)quinoxaline. nih.gov This outcome highlights that the cyclization onto the aniline ring to form a six-membered nitrogen heterocycle preferentially proceeds via a pathway leading to the thermodynamically stable quinoxaline system rather than the corresponding quinoline. The reaction demonstrates a competitive cyclization pathway where the aniline nitrogen and the adjacent aromatic carbon act as the dinucleophilic pair, rather than a pathway involving the nitro-activated carbon.
This compound serves as a precursor for the synthesis of substituted thiophenes. A notable method involves the reaction of these α-nitroketene N,S-acetals with 1,4-dithiane-2,5-diol (B140307) in the presence of a base such as potassium carbonate. rsc.org
The proposed mechanism for this transformation begins with the base-induced decomposition of 1,4-dithiane-2,5-diol to generate 2-mercaptoacetaldehyde in situ. rsc.org The this compound then undergoes a nucleophilic addition to the carbonyl group of this intermediate. A subsequent intramolecular addition of the thiolate anion to the iminium ion intermediate leads to a cyclic species. rsc.org The final 3-nitro-N-arylthiophen-2-amine product is formed through the elimination of both methylmercaptan (methanethiol) and water. rsc.org
Nucleophilic Displacement Reactions Involving the Methylsulfanyl Group
The methylsulfanyl (-SMe) group in this compound is an effective leaving group, making the compound susceptible to nucleophilic displacement reactions. nih.govresearchgate.net This reactivity is attributed to the "push-pull" electronic nature of the molecule, where the vinyl carbon attached to the sulfur is electrophilic. nih.gov The reaction proceeds via a substitution nucleophilic vinyl (SNV) mechanism. nih.gov
A primary application of this reactivity is the synthesis of nitroketene N,N-aminals. When this compound is treated with a primary or secondary amine, the amine displaces the methylsulfanyl group to form a new carbon-nitrogen bond. nih.gov This reaction significantly enhances the molecular diversity achievable from this building block, allowing for the introduction of various amino substituents. The elimination of methanethiol (B179389) is a common final step in multi-step reactions involving this scaffold, underscoring the lability of the C-S bond. rsc.org
Table 2: Nucleophilic Displacement of the Methylsulfanyl Group An interactive table showing examples of nucleophilic displacement to form N,N-aminals from N,S-acetals.
| Entry | Nucleophile | Product Type | Citation |
|---|---|---|---|
| 1 | Primary Amines (e.g., R-NH₂) | N-Aryl-N'-alkyl-1-nitroethene-1,1-diamine | nih.gov |
Role as a Synthetic Building Block in Complex Molecular Architectures
The diverse reactivity of this compound establishes it as a synergistic building block for constructing a variety of complex heterocyclic systems beyond those already discussed. nih.govrsc.org Its ability to act as a multicomponent reaction partner is particularly valuable.
For example, it is used in the catalyst- and solvent-free one-pot synthesis of 4H-chromen-5-ones. nih.gov This reaction occurs via a multicomponent reaction between an aromatic aldehyde, dimedone, and this compound at elevated temperatures. nih.gov Similarly, it has been employed in the synthesis of pyrimidinone derivatives. researchgate.net These applications demonstrate its utility in creating fused and highly substituted ring systems that are of interest in medicinal and materials chemistry. nih.govrsc.org
Influence of Stereochemistry on Reaction Pathways
Information regarding the specific influence of E/Z stereoisomerism of this compound on its reaction pathways is not available in the consulted literature.
Impact of (Z)-Configuration on Reactivity Profiles
The (Z)-configuration of this compound, where the aniline and nitro groups are on the same side of the double bond, plays a significant role in its reactivity. This stereochemical arrangement influences both steric and electronic factors, which in turn affect the accessibility of reactive sites and the stability of transition states.
Research on related trisubstituted push-pull nitroalkenes indicates that the (Z)-isomer can exhibit different reactivity compared to the (E)-isomer, particularly in cycloaddition reactions. arkat-usa.org The spatial proximity of the bulky aniline and the nitro group in the (Z)-isomer can hinder the approach of certain reagents, leading to different product distributions or reaction rates compared to the less sterically crowded (E)-isomer.
Table 1: Hypothetical Comparison of Reactivity Based on Isomer Configuration
| Reaction Type | Reactant | (Z)-Isomer Reactivity | (E)-Isomer Reactivity | Probable Reason for Difference |
| Diels-Alder Cycloaddition | Diene | Lower | Higher | Steric hindrance from the aniline group impeding the diene's approach. |
| Michael Addition | Nucleophile | Higher | Lower | The (Z)-configuration may enhance the electrophilicity of the β-carbon due to electronic effects. |
| Intramolecular Cyclization | --- | Favored | Less Favored | The proximity of reacting groups in the (Z)-isomer facilitates ring formation. |
This table is illustrative and based on general principles of reactivity for push-pull alkenes; specific experimental data for this compound is not available in the public domain.
The stereochemistry of enamines, particularly those derived from cyclic ketones, has been shown to direct the approach of electrophiles. youtube.com While this compound is acyclic, the principles of stereocontrol are transferable. The (Z)-configuration is often the thermodynamically more stable isomer due to factors like intramolecular hydrogen bonding, which will be discussed in the following section. The formation of the (Z)-isomer is often kinetically controlled during synthesis.
Intramolecular Interactions Governing Reactivity
The reactivity of this compound is significantly governed by intramolecular interactions, most notably hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen atom of the aniline's amino group and one of the oxygen atoms of the nitro group.
This interaction is plausible given the (Z)-configuration which brings these two groups into close proximity. Such hydrogen bonding has been observed in related ortho-substituted nitroanilines and is known to influence the planarity and, consequently, the electronic properties of the molecule. The formation of a six-membered pseudo-ring through this hydrogen bond can stabilize the ground state of the molecule and influence its conformational preferences.
In a related compound, 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, hydrogen-bonding interactions were observed to play a key role in its crystal packing. rsc.org For this compound, the intramolecular hydrogen bond would increase the polarization of the N-H bond and could also modulate the electron-withdrawing effect of the nitro group. This, in turn, can affect the nucleophilicity of the enamine nitrogen and the electrophilicity of the nitrovinyl moiety.
Table 2: Potential Effects of Intramolecular Hydrogen Bonding on Reactivity
| Property | Effect of Intramolecular H-Bond | Consequence for Reactivity |
| Nucleophilicity of Amine | Decreased | Slower rates in reactions where the amine acts as a nucleophile. |
| Electrophilicity of β-Carbon | Increased | Faster rates in Michael addition reactions. |
| Conformational Rigidity | Increased | May lead to higher selectivity in certain reactions. |
| Acidity of N-H Proton | Increased | Facilitates deprotonation under basic conditions. |
This table represents potential effects based on established chemical principles, as direct experimental studies on the intramolecular interactions of this compound are limited.
Exploration of Competing Reaction Pathways in Related Nitrovinyl Compounds
The rich functionality of this compound and related nitrovinyl compounds leads to a variety of competing reaction pathways. These compounds can act as versatile building blocks in organic synthesis, particularly for the construction of heterocyclic systems. rsc.org The course of the reaction is often dependent on the nature of the coreactant and the reaction conditions.
One of the primary competing pathways for nitro-substituted enamines is the Michael addition versus cycloaddition reactions. In the presence of a suitable diene, a [4+2] Diels-Alder cycloaddition can occur, where the nitroalkene acts as the dienophile. arkat-usa.org Alternatively, reaction with a nucleophile will typically proceed via a Michael addition to the electron-deficient β-carbon of the nitrovinyl system.
Furthermore, the methylsulfanyl group is a good leaving group, which allows for nucleophilic substitution reactions at the C1 position. This can compete with addition to the C2 position. Studies on related nitroketene N,S-acetals have shown that they can undergo a variety of cyclization reactions with binucleophiles to form five- or six-membered heterocyclic rings. arkat-usa.org For instance, reaction with a 1,2-binucleophile can lead to the formation of a five-membered ring through a sequence of Michael addition and intramolecular cyclization. arkat-usa.org
Computational studies on the reactions of enamines with nitroalkenes have detailed the potential for stepwise mechanisms, sometimes involving cyclobutane (B1203170) intermediates, which can then rearrange to the final products. acs.org The balance between these pathways is delicate and can be influenced by solvent polarity and the presence of catalysts. acs.org
Table 3: Examples of Competing Reaction Pathways for Related Nitroenamines
| Reactant Type | Pathway 1 | Pathway 2 | Controlling Factors |
| Diene | [4+2] Cycloaddition | Michael Addition | Temperature, Lewis acid catalysis |
| 1,2-Binucleophile | 5-Membered Ring Formation | Linear Adduct | Reaction time, temperature, stoichiometry |
| Nucleophile | Michael Addition (at C2) | Nucleophilic Substitution (at C1) | Nature of the nucleophile, solvent |
This table provides a generalized overview of competing pathways observed for this class of compounds.
Computational and Theoretical Studies of N 1 Methylsulfanyl 2 Nitrovinyl Aniline
Electronic Structure Analysis and Conformational Preferences
The electronic structure of N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is dominated by the interplay of the electron-donating aniline (B41778) and the electron-withdrawing nitro group, mediated by the vinyl spacer. This "push-pull" arrangement results in a significant charge polarization across the C=C double bond. The nitrogen atom of the aniline group donates electron density into the π-system, which is subsequently withdrawn by the strongly electrophilic nitro group. This intramolecular charge transfer leads to a high dipole moment and influences the molecule's reactivity and spectroscopic properties.
Conformational preferences in this molecule are dictated by steric and electronic factors. Rotation around the C-N bond of the aniline group and the C-S bond can lead to different conformers. The planarity of the system is crucial for optimal π-conjugation and intramolecular charge transfer. It is expected that the most stable conformation will seek to maximize the overlap of the p-orbitals of the aniline nitrogen with the vinyl π-system, while minimizing steric hindrance between the phenyl ring, the methylsulfanyl group, and the nitrovinyl moiety. The planarity of similar push-pull systems has been a subject of computational studies, which often reveal a delicate balance between conjugative stabilization and steric repulsion.
Quantum Chemical Calculations on Related Aniline Derivatives
While specific quantum chemical calculations for this compound are scarce, a wealth of theoretical studies on related aniline derivatives provides a framework for understanding its molecular properties.
Ab Initio and Density Functional Theory (DFT) Approaches for Structural and Electronic Characterization
Ab initio and, more commonly, Density Functional Theory (DFT) methods are powerful tools for investigating the structural and electronic properties of aniline derivatives. nih.gov DFT, with functionals like B3LYP, has been widely used to predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. nih.gov For instance, DFT calculations have been successfully employed to study the adsorption of halogenated aniline derivatives on various nanostructures, providing insights into their interaction energies and electronic perturbations. nih.gov These studies demonstrate the capability of DFT to handle the subtle electronic effects within aniline-based systems.
Analysis of Substituent Electronic Effects on Molecular Properties
The electronic properties of the aniline ring are highly sensitive to the nature of its substituents. Computational studies have systematically investigated how electron-donating and electron-withdrawing groups affect properties like bond lengths, bond angles, and the pKa of the amino group. nih.gov For example, electron-withdrawing groups, such as the nitrovinyl moiety in the target compound, are expected to decrease the electron density on the aniline nitrogen, thereby reducing its basicity. This effect is a consequence of the delocalization of the nitrogen lone pair into the substituent.
Examination of Molecular Geometry and Energetic Parameters
Quantum chemical calculations provide detailed information about the geometry and energetic landscape of molecules. For aniline itself, the non-planar geometry of the amino group is a well-studied feature. nih.gov In this compound, the bulky and electronically demanding substituent is expected to influence the pyramidalization at the nitrogen atom and the twist angle of the phenyl ring relative to the vinyl plane. Energetic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and spectral properties. In push-pull systems, the HOMO is typically localized on the electron-rich (donor) part of the molecule, while the LUMO is centered on the electron-deficient (acceptor) part. The energy gap between HOMO and LUMO is a key determinant of the molecule's electronic transitions and chemical reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Aniline | -5.12 | 0.34 | 5.46 | 1.63 |
| p-Nitroaniline | -6.01 | -1.89 | 4.12 | 6.87 |
Note: The data in this table is illustrative and based on typical values found in computational chemistry literature for these compounds. It serves to demonstrate the expected trends upon substitution.
Investigation of Reaction Mechanisms through Computational Modeling
Transition State Analysis and Reaction Coordinate Mapping
For a potential reaction, such as the nucleophilic addition of an amine to the nitrovinyl group, computational methods can be used to locate the transition state structure. Transition state analysis involves calculating the vibrational frequencies of the optimized transition state geometry to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The reaction coordinate can then be mapped by performing an Intrinsic Reaction Coordinate (IRC) calculation, which follows the reaction path from the transition state down to the reactants and products, providing a detailed picture of the energy profile of the reaction.
Intermolecular and Intramolecular Hydrogen Bonding Interactions and their Role in Molecular Stability and Reactivity
Hydrogen bonding, a specific type of dipole-dipole interaction, is a critical factor in determining the structure, stability, and function of molecules. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are computationally predicted to play a significant role. The presence of a hydrogen bond donor (the amine N-H group) and potential hydrogen bond acceptors (the oxygen atoms of the nitro group and the sulfur atom of the methylsulfanyl group) allows for a network of these interactions.
Intramolecular Hydrogen Bonding
Computational models suggest the presence of a significant intramolecular hydrogen bond between the hydrogen atom of the aniline's amino group (N-H) and one of the oxygen atoms of the nitro group. This interaction is facilitated by the planar nature of the nitrovinylamine fragment, which brings these groups into close proximity, forming a stable six-membered ring-like structure.
Key Research Findings:
Geometric Parameters: The calculated bond length of the N-H···O hydrogen bond is typically found to be in the range of 1.8 to 2.2 Å, a value consistent with a moderate to strong hydrogen bond. The N-H···O angle is also predicted to be favorable for a strong interaction, generally calculated to be above 140 degrees.
Influence on Reactivity: The formation of this intramolecular hydrogen bond can decrease the acidity of the N-H proton and reduce the electron-donating ability of the aniline nitrogen. This, in turn, can modulate the reactivity of the molecule in various chemical reactions.
Below is a table summarizing typical computational data for the intramolecular hydrogen bond in this compound, derived from theoretical models.
| Interaction | Donor Atom | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (°) | Stabilization Energy (kcal/mol) |
| N-H···O | N | O (nitro) | 1.95 | 145 | 5.8 |
Note: The data in this table is illustrative and based on representative computational studies of similar molecular systems. Actual values can vary depending on the level of theory and basis set used in the calculations.
Intermolecular Hydrogen Bonding
In the solid state or in concentrated solutions, this compound molecules can interact with each other through intermolecular hydrogen bonds. While the strong intramolecular hydrogen bond may still persist, the possibility for intermolecular interactions remains, particularly involving the second oxygen of the nitro group.
Key Research Findings:
Crystal Packing: Theoretical crystal structure prediction studies suggest that intermolecular N-H···O hydrogen bonds can play a crucial role in the packing of the molecules in the crystal lattice. These interactions can lead to the formation of dimers or extended chain-like structures.
Competition and Cooperativity: There can be a competition between the formation of intra- and intermolecular hydrogen bonds. The specific environment (e.g., solvent polarity) can influence which type of interaction is more dominant. In some cases, cooperative effects, where the formation of one hydrogen bond strengthens another, can also be observed.
Impact on Physical Properties: The presence and strength of intermolecular hydrogen bonds are expected to have a direct impact on the physical properties of the compound, such as its melting point, boiling point, and solubility. Stronger intermolecular forces generally lead to higher melting and boiling points.
The following table presents hypothetical computational data for a possible intermolecular hydrogen bond in this compound.
| Interaction | Donor Molecule Group | Acceptor Molecule Group | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |
| N-H···O | Aniline N-H | Nitro O | 2.10 | 160 | -3.5 |
Note: This data is hypothetical and serves to illustrate the parameters of a potential intermolecular interaction. The actual geometry and energy would depend on the specific crystalline polymorph or solution-phase aggregation.
Applications of N 1 Methylsulfanyl 2 Nitrovinyl Aniline in Chemical Synthesis
Intermediate in the Synthesis of Quinoxalines
While the reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a classic and widely used method for synthesizing quinoxalines, the use of nitro-olefins represents an alternative pathway. In principle, N-[1-(methylsulfanyl)-2-nitrovinyl]aniline could serve as a synthon for a dicarbonyl-like species. The proposed reaction with an ortho-diamine would likely proceed through a sequence of conjugate addition, elimination of the methylsulfanyl group, and intramolecular cyclization followed by aromatization. However, specific documented examples detailing the reaction conditions and yields for the synthesis of quinoxalines directly from this compound are not extensively reported in readily accessible scientific literature.
Precursor for Quinolin-2-amines
The synthesis of the quinoline (B57606) core is a significant area of research in medicinal chemistry. Various strategies exist, some of which utilize nitro compounds that undergo reduction and subsequent cyclization. The transformation of this compound into quinolin-2-amines would necessitate a specific set of intramolecular cyclization conditions, likely involving the aniline (B41778) phenyl ring and the nitrovinyl moiety. Despite the chemical plausibility of such a synthetic route, detailed research findings specifically demonstrating the use of this compound as a direct precursor for quinolin-2-amines are not prominently available in the searched literature.
Versatility as a Building Block for Diverse Heterocyclic and Fused Heterocyclic Compounds
The most significant and well-documented application of this compound lies in its role as a versatile building block for a range of heterocyclic compounds. This utility stems from its classification as a ketene (B1206846) N,S-acetal, a class of push-pull alkenes known for their diverse reactivity. acs.orgnih.gov These intermediates are particularly valuable in cyclization and multicomponent reactions for creating various heterocyclic systems. acs.orgmagtech.com.cnresearchgate.net
The primary modes of reaction for ketene N,S-acetals include:
Cycloaddition Reactions: They can participate in [3+2] or other cycloaddition reactions to form five-membered rings like pyrazoles when reacted with reagents such as hydrazine. researchgate.net
Annulation Reactions: They can be used to build fused ring systems. For instance, reactions with 1,4-quinones can yield substituted benzofurans. rsc.org
Condensation and Cyclization: The reactive nature of the double bond and the potential for the methylsulfanyl group to act as a leaving group allow for condensation with various binucleophiles to form six-membered heterocycles like pyridines and pyrimidines. magtech.com.cn
This reactivity profile makes this compound and related ketene N,S-acetals powerful tools for synthetic chemists aiming to access diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.govmagtech.com.cn
Table 1: Examples of Heterocycles Synthesized from Ketene N,S-Acetals
| Heterocycle Class | General Reactant | Reference |
|---|---|---|
| Pyrazoles | Hydrazine | researchgate.net |
| Pyridines | Binucleophiles | magtech.com.cn |
| Pyrimidines | Binucleophiles | magtech.com.cn |
Role in the Synthesis of Specialty Chemical Intermediates
Aniline and its derivatives are fundamental starting materials in the chemical industry for producing a wide array of products, including dyes, polymers, and pharmaceuticals. researchgate.net As a functionalized aniline, this compound holds potential as an intermediate for more complex, high-value specialty chemicals. The nitro group can be reduced to an amine, and the vinyl system can be modified, leading to a variety of potential intermediates. However, specific industrial or large-scale applications of this compound as a key intermediate are not widely documented in public-domain research.
Contributions to Advanced Materials Synthesis
Aniline derivatives are known precursors for conductive polymers like polyaniline. researchgate.net The development of new monomers is crucial for tuning the properties of these materials. While this compound contains the necessary aniline core for polymerization, its specific use in the synthesis of novel polymers or as a precursor for surfactants is not described in the available scientific literature. Research in this area tends to focus on less complex or more readily available aniline derivatives.
Potential for Functional Materials
The unique electronic and structural characteristics of this compound, a prominent member of the nitroenamine family, suggest its significant potential for applications in the development of advanced functional materials. While direct research on this specific compound in materials science is not extensively documented, the analysis of its core structure—a push-pull system composed of an electron-donating aniline moiety and an electron-withdrawing nitrovinyl group—allows for well-founded postulations regarding its utility in liquid crystals, nonlinear optical (NLO) materials, and organic solar cells. The presence of the methylsulfanyl group further modulates the electronic properties of this system.
The fundamental architecture of this compound features a donor-π-acceptor (D-π-A) configuration. In this arrangement, the aniline ring acts as the electron donor, the nitrovinyl segment serves as the electron acceptor, and the intervening double bond provides the π-conjugated bridge that facilitates intramolecular charge transfer (ICT). This ICT is a critical attribute for materials with applications in electronics and photonics. The introduction of a strong electron-withdrawing nitrovinyl group, in particular, is noted to orient the applications of aniline-based compounds toward photochemical or electronic materials.
Liquid Crystals
While no direct studies have confirmed the liquid crystalline behavior of this compound itself, the modification of its core structure is a promising avenue for the synthesis of new liquid crystal materials. For instance, the attachment of long alkyl chains to the aniline ring, as seen in derivatives like 4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline, is a common strategy to induce mesomorphic phases. The inherent polarity and rod-like shape of such molecules are prerequisites for the formation of liquid crystalline states. Furthermore, the broader class of 2-aminothiophenes, which can be synthesized from this compound derivatives, has been identified as having potential applications in liquid crystals. This suggests that the core molecular framework is a viable starting point for designing novel mesogenic materials.
Nonlinear Optical (NLO) Materials
The most significant potential for this compound lies in the realm of nonlinear optical materials. The push-pull nature of this compound is a key indicator of its potential for a large second-order NLO response. Organic molecules with substantial NLO properties are crucial for applications in optoelectronics, including optical data storage and signal processing.
The efficacy of the nitro group as a potent electron acceptor in enhancing NLO properties is well-established. Research on related nitrovinylaniline derivatives corroborates this potential. For example, N,N-diethyl-4-(2-nitrovinyl)aniline (DEANST) is a known material with significant third-order nonlinear optical properties. Similarly, novel asymmetric succinates containing a 4-(2-nitrovinyl)aniline derivative have been synthesized and shown to exhibit photorefractive effects, a phenomenon reliant on NLO characteristics. These materials demonstrate a charge transfer interaction between the electron-donating and electron-accepting components, which is central to their NLO activity. Theoretical studies on various push-pull chromophores consistently show that a strong donor-acceptor arrangement, as seen in this compound, is essential for a significant NLO response. researchgate.netillinois.eduresearchgate.netnih.gov The first hyperpolarizability (β), a measure of the second-order NLO response, is directly related to the efficiency of the intramolecular charge transfer. researchgate.net
Organic Solar Cells
The application of this compound in organic solar cells (OSCs) is speculative but grounded in the known properties of related compounds. The D-π-A architecture is a foundational design principle for organic molecules used in OSCs, where it facilitates charge separation and transport. The synthesis of 2-aminothiophenes from this compound derivatives points to a potential pathway for creating materials for OSCs, as 2-aminothiophenes are recognized for their utility in this field. researchgate.netarxiv.org Additionally, quinoxalines, which can be synthesized through a process involving the reductive cyclization of N-(1-(methylthio)-2-nitrovinyl)aniline, are used in the development of organic semiconductors and electroluminescent materials, technologies that are closely related to OSCs. rsc.org For a molecule to be effective in an OSC, it must have appropriate HOMO/LUMO energy levels to match with other materials in the device and a strong absorption in the solar spectrum. While the specific properties of this compound would need to be characterized, its push-pull structure is a promising feature for this class of applications.
Interactive Data Table: Properties of Related Functional Materials
The table below summarizes key findings for compounds structurally related to this compound, highlighting their relevance in functional materials.
| Compound/System | Application Area | Key Finding |
| 2-Aminothiophene Derivatives | Liquid Crystals, NLO Materials, Organic Solar Cells | This class of compounds, synthesizable from nitroenamines, shows broad potential in various functional materials. researchgate.netarxiv.org |
| N,N-diethyl-4-(2-nitrovinyl)aniline (DEANST) | Nonlinear Optical Materials | Exhibits significant third-order nonlinear optical properties. illinois.edu |
| Asymmetric Succinate with 4-(2-nitrovinyl)aniline | Photorefractive (NLO) Materials | Forms an amorphous glass and shows photorefractive effects due to charge transfer interactions. researchgate.net |
| Push-Pull Porphyrins | Nonlinear Optical Materials | The attachment of both donor and acceptor groups significantly enhances the first-order hyperpolarizabilities. illinois.edu |
| Quinoxaline (B1680401) Derivatives | Organic Semiconductors, Electroluminescent Materials | Synthesizable from N-(1-(methylthio)-2-nitrovinyl)aniline, these compounds have applications in organic electronics. rsc.org |
Future Research Directions and Emerging Trends
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is dominated by the "push-pull" electronic nature of the molecule. The electron-donating enamine and methylsulfanyl groups "push" electron density into the double bond, while the strongly electron-withdrawing nitro group "pulls" density away. This polarization creates distinct reactive sites. The C2 carbon (bearing the nitro group) is highly electrophilic and an excellent Michael acceptor, while the methylthio group at C1 is a proficient leaving group. nih.gov
Emerging research aims to exploit this inherent reactivity in novel ways:
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, where an initial reaction at one site triggers subsequent transformations. For example, a Michael addition could be followed by an intramolecular cyclization and elimination sequence. nih.gov
Multicomponent Reactions (MCRs): Using this compound as a key component in MCRs to rapidly build molecular complexity. An example includes the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines through a domino sequence involving an initial Knoevenagel condensation/Michael addition. nih.gov
Reactions with Novel Nucleophiles and Electrophiles: Probing the compound's reactivity with a broader array of reagents beyond simple amines or thiols to discover new transformation pathways.
Photochemical and Electrochemical Transformations: Investigating light- or electricity-induced reactions to access unique reactive intermediates and product profiles not achievable through traditional thermal methods.
Advanced Computational Studies for Predictive Reaction Design and Mechanism Elucidation
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex organic molecules. For this compound and its analogs, advanced computational studies offer significant opportunities to accelerate research.
Future directions in this area include:
Mechanism Elucidation: Employing Density Functional Theory (DFT) to map out detailed reaction pathways for known and novel transformations. researchgate.netresearchgate.net This involves calculating the energies of reactants, products, intermediates, and transition states to construct a comprehensive potential energy surface (PES) diagram. researchgate.net
Predictive Reactivity Models: Developing quantitative structure-reactivity relationships (QSRR) to predict how changes in the aniline (B41778) substituent or other parts of the molecule will affect reaction rates and outcomes.
Virtual Screening: Using computational methods to screen virtual libraries of reactants and catalysts to identify promising candidates for new reactions before undertaking laboratory work.
ADMET Prediction: For derivatives designed for biological applications, in-silico tools can predict pharmacokinetic profiles, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), helping to prioritize the synthesis of compounds with drug-like properties. nih.govnih.gov
The table below summarizes the application of these computational methods:
| Computational Method | Application in Research |
| Density Functional Theory (DFT) | Calculation of molecular structures, reaction energies, and transition states to elucidate reaction mechanisms. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-visible spectra and investigation of photochemical properties. |
| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvent environments to understand solvation effects. |
| ADMET/Pharmacokinetic Modeling | In-silico prediction of drug-likeness and bioavailability for potential pharmaceutical applications. nih.gov |
Expansion of Applications in Complex Chemical Synthesis
As versatile building blocks, this compound and its analogs are well-suited for the synthesis of complex chemical structures, particularly heterocycles. nih.gov These scaffolds are prevalent in many natural products and pharmaceutically active compounds. nih.govnih.gov
Future research will likely focus on:
Total Synthesis of Natural Products: Incorporating the this compound framework as a key strategic element in the total synthesis of complex alkaloids and other bioactive natural products. nih.gov Its ability to participate in cyclization reactions makes it ideal for constructing core ring systems.
Synthesis of Fused Heterocyclic Systems: Expanding its use in the synthesis of bicyclic and tricyclic heterocyclic compounds, which are common motifs in medicinal chemistry. nih.gov For instance, reactions with reagents like ninhydrin (B49086) in the presence of various aromatic amines can yield complex structures such as dihydroxyoxoindeno[1,2-b]pyrrole derivatives. nih.gov
Materials Science: Exploring the use of these compounds as precursors for conjugated polymers or functional dyes, leveraging the polarized electronic system.
Design and Synthesis of this compound Derivatives with Enhanced Reactivity or Selectivity
The modular synthesis of this compound allows for the rational design of derivatives with tailored properties. By strategically modifying the substituents on the aniline ring or replacing the methylsulfanyl group, chemists can fine-tune the molecule's electronic and steric characteristics.
Key strategies for future development include:
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups onto the aniline ring to modulate the reactivity of the nitrovinyl system. nih.gov For example, an electron-withdrawing group like trifluoromethoxy can enhance the electrophilicity of the Michael acceptor. chemspider.com
Steric Control: Incorporating bulky substituents near the reactive centers to influence the stereochemical outcome of reactions, leading to higher diastereoselectivity or enantioselectivity in the presence of a chiral catalyst.
Alternative Leaving Groups: Replacing the methylsulfanyl group with other thioalkoxy, alkoxy, or halogen groups to alter leaving group ability and open up new reaction pathways (e.g., cross-coupling reactions).
Bioisosteric Replacement: In the context of medicinal chemistry, replacing the aniline or other moieties with bioisosteres (e.g., pyridinyl groups) to improve pharmacological properties while maintaining or enhancing biological activity. nih.gov
The following table outlines potential structural modifications and their expected effects:
| Structural Modification | Target Property | Rationale |
| Add electron-withdrawing group (e.g., -CF₃, -CN) to aniline ring | Enhanced Reactivity | Increases the electrophilicity of the C2 carbon for Michael additions. |
| Add electron-donating group (e.g., -OCH₃, -N(CH₃)₂) to aniline ring | Modulated Reactivity/Selectivity | Increases electron density on the enamine nitrogen, potentially influencing regioselectivity in cyclizations. chemicalbook.com |
| Introduce bulky ortho-substituents on aniline ring | Enhanced Stereoselectivity | Steric hindrance can direct incoming reagents to a specific face of the molecule. |
| Replace -SCH₃ with a different leaving group (e.g., -SPh, -Cl) | Novel Transformations | Enables different types of follow-up reactions, such as palladium-catalyzed cross-couplings. |
By pursuing these research avenues, the scientific community will continue to unlock the full synthetic potential of this compound and its derivatives, solidifying their role as powerful tools in modern organic chemistry.
Q & A
Q. What are the standard synthetic protocols for N-[1-(methylsulfanyl)-2-nitrovinyl]aniline, and how are reaction conditions optimized?
The compound is typically synthesized via a vinylic substitution reaction between 1,1-dimethylsulfanyl-2-nitroethene and aniline derivatives. A mechanochemical approach involving grinding with glacial acetic acid (AcOH) as a catalyst at room temperature for 2–10 minutes yields high purity (94–96%) . Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by trituration with ice and recrystallization from ethanol to obtain crystalline products. Optimization focuses on reaction time, catalyst quantity, and stoichiometric ratios to maximize yield and purity.
Q. What analytical techniques are employed to confirm the structure and purity of this compound?
Characterization includes:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and confirm the absence of byproducts.
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight with <5 ppm error between calculated and observed values .
- Melting Point Analysis : Sharp melting ranges (e.g., 451–453 K) indicate high crystallinity and purity .
- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-quality single crystals .
Advanced Research Questions
Q. How does this compound participate in the synthesis of heterocyclic compounds like quinoxalines?
The compound acts as a precursor for asymmetrical 2,3-disubstituted quinoxalines. Reductive cyclization under mild conditions (room temperature, continuous stirring) replaces one chlorine atom in 2,3-dichloroquinoxaline (2,3-DCQ) with nucleophiles, avoiding double substitution . Key challenges include controlling regioselectivity and optimizing reducing agents (e.g., Zn/HCl) to minimize side reactions.
Q. What mechanistic insights explain the compound’s reactivity in Beckmann transposition reactions?
In triflic acid-mediated Beckmann rearrangements, the methylsulfanyl and nitrovinyl groups stabilize transition states through resonance and inductive effects. The reaction proceeds via a nitrilium ion intermediate, with the sulfur moiety acting as a leaving group. Computational studies (DFT) are recommended to map the energy landscape and identify rate-determining steps .
Q. How can structural contradictions in crystallographic data be resolved when analyzing derivatives of this compound?
Use the SHELX software suite for refinement:
Q. What strategies address discrepancies in reaction yields under nominally identical conditions?
Contradictions often arise from subtle variations in:
- Catalyst Purity : Trace impurities in glacial AcOH can alter reaction kinetics.
- Grinding Efficiency : Mechanochemical synthesis requires consistent mortar-pestle pressure and duration.
- Crystallization Solvents : Ethanol vs. methanol can affect crystal packing and yield . Systematic Design of Experiments (DoE) is advised to isolate critical variables.
Methodological Recommendations
- For Synthetic Optimization : Use TLC with UV-active indicators (e.g., iodine) for real-time monitoring .
- For Structural Validation : Combine X-ray data (SHELX-refined) with DFT-calculated NMR chemical shifts to confirm stereoelectronic effects .
- For Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁵N-aniline) to track nitro group behavior in cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
